molecular formula C14H23ClN6O5 B1146068 D-Valganciclovir Hydrochloride CAS No. 1393911-57-3

D-Valganciclovir Hydrochloride

Cat. No.: B1146068
CAS No.: 1393911-57-3
M. Wt: 390.82 g/mol
InChI Key: ZORWARFPXPVJLW-ICLMXVQUSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

D-Valganciclovir hydrochloride is a stereoisomer of the antiviral prodrug valganciclovir, distinguished by its D-valine ester configuration. Its systematic IUPAC name is 3-hydroxy-2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]propyl D-valinate hydrochloride . The molecular formula is C₁₄H₂₂N₆O₅·HCl , with a molecular weight of 390.82 g/mol .

The compound’s structure comprises a guanine analog (ganciclovir) linked via an ether bond to a hydroxymethyl group, which is esterified with D-valine (Figure 1). The hydrochloride salt enhances solubility, critical for pharmaceutical formulations. Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS), which verify the purine ring system, ester linkage, and valine stereochemistry .

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 1393911-57-3
Molecular Formula C₁₄H₂₂N₆O₅·HCl
Specific Rotation -9.0° (c = 0.2, methanol)
Purity (HPLC) ≥95%

Stereochemical Considerations in D-Valine Configuration

The D-valine moiety defines the stereochemical identity of this compound. Valine, an α-amino acid, exists as two enantiomers: L-valine (natural form) and D-valine (non-natural form). In D-valganciclovir, the ester bond forms exclusively with the D-valine enantiomer, conferring distinct physicochemical and biochemical properties compared to the L-form .

The (2R)-configuration of D-valine alters the molecule’s interaction with enzymatic systems. For instance, intestinal and hepatic esterases, which hydrolyze the prodrug to active ganciclovir, exhibit stereoselectivity. Studies suggest that the D-configuration may reduce enzymatic cleavage efficiency, potentially impacting bioavailability .

Figure 1: Stereochemical Comparison of Valganciclovir Isomers

  • L-Valganciclovir : (2S)-2-amino-3-methylbutanoate ester.
  • D-Valganciclovir : (2R)-2-amino-3-methylbutanoate ester.

Comparative Analysis of L-Valganciclovir vs. D-Valganciclovir Isomerism

The pharmacological activity of valganciclovir isomers is heavily influenced by stereochemistry.

Table 2: Key Differences Between L- and D-Valganciclovir

Property L-Valganciclovir D-Valganciclovir
Configuration (2S)-valine ester (2R)-valine ester
Enzymatic Hydrolysis Rapid cleavage by esterases Reduced cleavage efficiency
Bioactivation Converts to ganciclovir Limited conversion
Therapeutic Use FDA-approved for CMV No clinical applications

The L-isomer’s (2S)-configuration allows efficient hydrolysis to ganciclovir, enabling its use in cytomegalovirus (CMV) prophylaxis and treatment . In contrast, the D-isomer’s inverted stereochemistry impedes esterase-mediated activation, rendering it pharmacologically inactive . This dichotomy underscores the importance of stereochemical precision in prodrug design.

Mechanistic Insight :

  • L-Valganciclovir : After hydrolysis, ganciclovir triphosphate inhibits viral DNA polymerase, terminating CMV replication .
  • D-Valganciclovir : The D-valine ester resists enzymatic processing, failing to release therapeutic ganciclovir levels .

Properties

CAS No.

1393911-57-3

Molecular Formula

C14H23ClN6O5

Molecular Weight

390.82 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1

InChI Key

ZORWARFPXPVJLW-ICLMXVQUSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Synonyms

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride

Origin of Product

United States

Preparation Methods

Reaction Overview

The method described in EP1837336A1 begins with triacetyl ganciclovir (Formula V) as the starting material, proceeding through four stages: selective hydrolysis, esterification, deprotection, and hydrogenolysis.

Selective Hydrolysis to Monoacetyl Ganciclovir

Triacetyl ganciclovir undergoes hydrolysis in piperidine at 75°C for 3 hours, selectively removing two acetyl groups while retaining the 3-acetoxy moiety (Formula Va). Solvent systems like N,N-dimethylacetamide (DMA) and hexane facilitate phase separation, yielding 80% monoacetyl ganciclovir after crystallization.

Table 1: Hydrolysis Conditions and Outcomes

ParameterValue
ReagentPiperidine (4:1 v/v to substrate)
Temperature75°C
Duration3 hours
Solvent SystemDMA/Hexane (1:5 ratio)
Yield80%

Esterification with CBZ-Valine

Monoacetyl ganciclovir reacts with N-carbobenzyloxy (CBZ)-L-valine using dicyclohexylcarbodiimide (DCC) in dichloromethane/DMF. This forms the intermediate 2-(2-amino-1,6-dihydro-6-oxo-purine-9-yl)-methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate (Formula VI) at 50–70°C, achieving 85% conversion.

Deprotection and Hydrogenolysis

The CBZ group is removed via hydrogenolysis using 10% palladium on carbon under hydrochloric acid, followed by recrystallization in isopropyl alcohol/water. This step attains a final purity of >99.5% with 70% overall yield.

t-BOC-L-Valine Condensation Pathway

Methodological Framework

The QuickCompany patent (2014) outlines an alternative route using t-BOC-L-valine for enantioselective esterification, avoiding the need for CBZ protection.

Condensation of Monoacetyl Ganciclovir

Monoacetyl ganciclovir reacts with t-BOC-L-valine in DMF at −5°C to 0°C, catalyzed by DCC and DMAP. The product, acetyl t-BOC valganciclovir (Formula XVI), is isolated via aqueous workup, yielding 78%.

Table 2: Key Parameters for t-BOC Esterification

ParameterValue
Coupling AgentDCC (1.2 eq)
CatalystDMAP (0.1 eq)
Temperature−5°C to 0°C
SolventDMF
Reaction Time8 hours

Hydrolysis and Acid Treatment

Hydrolysis of the acetyl group employs piperidine in methanol, followed by treatment with hydrochloric acid to remove the t-BOC group. Crystallization from 50% isopropyl alcohol yields valganciclovir hydrochloride with 82% purity.

Direct Ganciclovir Esterification Using Amino-Protected Valine

Synthesis Strategy

CN103788096A describes a method starting with unprotected ganciclovir and N-protected valine , bypassing acetyl intermediates.

Dehydration-Condensation Reaction

Ganciclovir and N-Boc-valine are condensed in DMF using DCC, producing a mixture of monoester (G1) and diester (G2) precursors. Chromatographic separation isolates G1 with 65% efficiency.

Hydrogenolytic Deprotection

G1 undergoes hydrogenation with Pd/C in methanol, cleaving the Boc group. Acidification with HCl and recrystallization from ethanol/water affords the final product in 75% yield.

Comparative Analysis of Industrial Methods

Table 3: Method Comparison

ParameterEP1837336A1QuickCompanyCN103788096A
Starting MaterialTriacetyl GCMonoacetyl GCGanciclovir
Protecting GroupCBZt-BOCBoc
Coupling AgentDCCDCCDCC
Key SolventDMADMFDMF
Overall Yield70%75%65%
Purity>99.5%82%98%

Critical Considerations in Process Optimization

Solvent and Reagent Selection

  • Piperidine excels in selective hydrolysis due to its dual role as a base and nucleophile, minimizing side reactions.

  • DMF and DMA enhance solubility of polar intermediates but require stringent removal to meet ICH residual solvent guidelines.

Purification Challenges

  • Hexane/IPA biphasic systems effectively remove hydrophobic impurities.

  • Palladium-catalyzed hydrogenation demands strict control over catalyst loading (<5 wt%) to prevent metal contamination .

Chemical Reactions Analysis

Scientific Research Applications

Clinical Applications

  • Treatment of Cytomegalovirus Retinitis
    • Indication : D-Valganciclovir Hydrochloride is FDA-approved for treating CMV retinitis in adults with AIDS. This condition can lead to severe vision loss if untreated .
    • Mechanism : The drug inhibits viral DNA polymerase, leading to termination of viral DNA elongation, effectively controlling the infection .
  • Prevention of Cytomegalovirus Disease
    • Indication : It is also indicated for preventing CMV disease in organ transplant recipients who are at high risk for developing this infection .
    • Clinical Guidelines : Recommendations suggest administering this compound for 3 to 6 months post-transplant in high-risk patients (D+/R−) to reduce the incidence of CMV disease .
  • Treatment of Other Herpesvirus Infections
    • Indication : Emerging evidence supports its use in treating other herpesvirus-related diseases, such as primary effusion lymphoma and multicentric Castleman's disease associated with human herpesvirus 8 .

Pharmacokinetics and Dosage

  • Bioavailability : this compound exhibits improved oral bioavailability compared to ganciclovir due to its prodrug formulation .
  • Dosage Forms : It is available in various formulations, including tablets and oral solutions, with dosages typically ranging from 450 mg to 900 mg depending on the indication and patient condition .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects such as:

  • Hematological Issues : Leukopenia, neutropenia, and thrombocytopenia are common adverse effects observed in patients undergoing treatment .
  • Gastrointestinal Symptoms : Patients may also experience nausea, diarrhea, and abdominal pain .

Case Study 1: Efficacy in Organ Transplant Recipients

A study published in Liver Transplantation evaluated low-dose D-Valganciclovir for CMV prophylaxis in liver transplant recipients. Results indicated that while the incidence of CMV disease was reduced, a significant number of patients developed leukopenia during treatment .

Case Study 2: Comparison with Ganciclovir

Research comparing D-Valganciclovir with ganciclovir found that while both medications were effective at reducing CMV disease incidence, D-Valganciclovir was associated with a higher risk of neutropenia compared to non-ganciclovir therapies .

Summary Table of Applications

ApplicationIndicationDosage RangeNotes
Treatment of CMV RetinitisAdults with AIDS450 mg - 900 mgEffective but may cause hematological issues
Prevention of CMV DiseaseOrgan transplant recipients450 mg - 900 mgRecommended for high-risk patients
Treatment of HHV-8 DiseasesPrimary effusion lymphomaVariableEmerging evidence supports efficacy

Mechanism of Action

D-Valganciclovir Hydrochloride is rapidly converted to ganciclovir in the body. Ganciclovir is then phosphorylated to ganciclovir triphosphate, which competitively inhibits the binding of deoxyguanosine triphosphate to viral DNA polymerase. This inhibition prevents the synthesis of viral DNA, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural similarities and differences between D-valganciclovir hydrochloride and related compounds are critical to their pharmacological behavior:

Compound Molecular Formula CAS Number Key Structural Features
D-Valganciclovir HCl C₁₄H₂₃ClN₆O₅ 1393911-57-3 D-valine ester of ganciclovir; chiral center at valine moiety
Valganciclovir HCl C₁₄H₂₂N₆O₅·HCl 175865-59-5 L-valine ester of ganciclovir; prodrug converted to ganciclovir in vivo
Valacyclovir HCl C₁₃H₂₀N₆O₄·HCl 124832-27-5 L-valine ester of acyclovir; used for herpes simplex and zoster infections
D-Valacyclovir C₁₃H₂₀N₆O₄ 1356019-51-6 D-enantiomer of valacyclovir; lacks antiviral activity due to stereospecific metabolism

Key Insight : The L-configuration in valganciclovir and valacyclovir is essential for enzymatic hydrolysis into active metabolites (ganciclovir and acyclovir, respectively). The D-forms resist this activation, rendering them pharmacologically inert .

Pharmacological Activity

  • Valganciclovir HCl : Approved for CMV retinitis and prevention in transplant patients. Oral bioavailability is ~60% due to efficient hydrolysis by esterases in the intestine and liver .
  • D-Valganciclovir HCl: No therapeutic use; serves as a chiral impurity control in valganciclovir formulations. Studies show negligible conversion to ganciclovir .
  • Valacyclovir HCl : Treats herpes viruses with 55% bioavailability, outperforming acyclovir. Its L-valine ester enhances intestinal absorption .
  • D-Valacyclovir : Inactive impurity in valacyclovir formulations; strict regulatory limits (<0.5%) ensure product safety and efficacy .

Physicochemical Properties

Property D-Valganciclovir HCl Valganciclovir HCl Valacyclovir HCl
Solubility Soluble in water Highly water-soluble Freely soluble in water
Stability Stable at 2–8°C Degrades above 40°C Stable in dry conditions
Hydrate Forms No data No known hydrates Exists as hemihydrate
Melting Point Not reported >200°C (decomposes) 175–178°C

Notes:

  • Valacyclovir HCl’s hemihydrate form exhibits lower solubility (~3.5 mg/mL at 25°C) compared to anhydrous forms, impacting formulation strategies .
  • D-valganciclovir’s stability profile aligns with valganciclovir but requires stringent storage conditions to prevent racemization .

Analytical and Regulatory Considerations

  • Enantiomeric Purity : HPLC methods with chiral columns are employed to separate D- and L-forms. For valacyclovir, resolution ≥2.0 between L-valacyclovir and D-valacyclovir is mandated .
  • Regulatory Status: Valganciclovir HCl: FDA-approved (2001) with priority review status . D-Valganciclovir HCl: Not approved; classified as a research chemical .
  • Impurity Limits : D-enantiomers are restricted to <0.5% in valganciclovir and valacyclovir formulations to avoid efficacy loss .

Biological Activity

D-Valganciclovir hydrochloride, commonly known as valganciclovir, is an antiviral medication primarily used for the prevention and treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Valganciclovir is a prodrug that is rapidly converted to ganciclovir after oral administration. Ganciclovir acts as a nucleoside analog, specifically targeting viral DNA polymerases. The mechanism can be summarized as follows:

  • Conversion : Valganciclovir is hydrolyzed to ganciclovir by esterases in the liver and intestines.
  • Phosphorylation : In CMV-infected cells, ganciclovir is phosphorylated first by viral protein kinase (UL97) to its monophosphate form and then by cellular kinases to the active triphosphate form.
  • Inhibition of DNA Synthesis : The triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Pharmacokinetics

The pharmacokinetic properties of D-Valganciclovir are crucial for its clinical effectiveness:

  • Bioavailability : Approximately 60% when taken with food; fatty meals can enhance absorption significantly .
  • Half-life : About 4 hours in individuals with normal renal function; prolonged in cases of renal impairment .
  • Elimination : Primarily excreted via urine as ganciclovir through glomerular filtration and active tubular secretion .

Clinical Efficacy

Valganciclovir has been evaluated in various clinical settings:

Case Studies and Trials

  • Prevention of CMV Disease :
    • A meta-analysis involving 1,410 patients demonstrated that valganciclovir shows similar efficacy to ganciclovir but with a higher incidence of neutropenia and other adverse effects .
    • In a study on liver transplant recipients, valganciclovir prophylaxis resulted in a 14.3% incidence of symptomatic CMV disease, indicating its effectiveness but also highlighting the risk of infection post-transplant .
  • Dosing Comparisons :
    • Research comparing 900 mg vs. 450 mg daily doses found no significant difference in efficacy but noted that higher doses were associated with increased risks of leucopenia and rejection rates .

Safety Profile

The use of D-Valganciclovir is associated with several adverse effects:

  • Hematological Toxicity : A significant concern is the development of neutropenia, observed in up to 40% of patients receiving prophylactic treatment .
  • Gastrointestinal Issues : Nausea and diarrhea are common side effects reported during treatment .
  • Renal Implications : Dose adjustments are often necessary for patients with renal impairment due to altered pharmacokinetics .

Summary Table of Key Findings

ParameterValue/Description
Bioavailability~60% (increased with fatty meals)
Half-life~4 hours
Primary Route of EliminationRenal (as ganciclovir)
Common Adverse EffectsNeutropenia, gastrointestinal disturbances
Efficacy in Transplant Patients14.3% incidence of symptomatic CMV disease

Q & A

Basic: What validated analytical methods are recommended for quantifying D-Valganciclovir Hydrochloride in pharmaceutical formulations?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: Methanol:phosphate buffer (pH 3.0) in a gradient elution mode.
  • Detection: 254 nm wavelength.
  • Flow Rate: 1.0 mL/min.
    Standard solutions should be prepared in water or methanol at concentrations of 0.1–1.0 mg/mL. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) must be validated prior to analysis .

Basic: What are the critical handling and storage requirements for this compound in laboratory settings?

Methodological Answer:

  • Storage: Store in sealed containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis.
  • Handling: Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation of dust; work in a fume hood or under local exhaust ventilation.
  • Waste Disposal: Collect solid waste in closed containers and incinerate according to institutional guidelines. Liquid waste containing the compound must be neutralized before disposal .

Advanced: How can researchers identify and quantify degradation products of this compound under stress conditions?

Methodological Answer:
Stress testing involves exposing the compound to:

  • Acidic/Basic Conditions: Reflux in 0.1N HCl or NaOH at 80°C for 24 hours.
  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 6 hours.
  • Thermal Degradation: Heat at 105°C for 48 hours.
    Degradation products are analyzed using HPLC-MS. Relative retention times (RRT) and mass spectra are compared to known degradation pathways (e.g., hydrolysis of the valine ester moiety or oxidation of the guanine ring). Quantify impurities against a reference standard, ensuring resolution ≥ 2.0 between peaks .

Advanced: What experimental strategies are effective for resolving the chiral purity of this compound?

Methodological Answer:
Chiral separation requires:

  • Chiral Stationary Phases: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives.
  • Mobile Phase: Hexane:ethanol (90:10 v/v) with 0.1% trifluoroacetic acid.
  • Detection: Polarimetric or circular dichroism (CD) detectors for enantiomer identification.
    Validate enantiomeric excess (ee) using nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) .

Advanced: How should researchers design stability studies to evaluate the shelf-life of this compound in aqueous solutions?

Methodological Answer:

  • Study Design: Accelerated stability testing at 40°C/75% relative humidity (RH) for 6 months, with sampling at 0, 1, 3, and 6 months.
  • Analytical Endpoints: Measure potency (HPLC), degradation products (HPLC-MS), and pH changes.
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate degradation rates to 25°C. Aqueous solutions are prone to hydrolysis; include buffers (pH 4.0–6.0) to stabilize the ester linkage .

Basic: What spectroscopic techniques are suitable for structural elucidation of this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR in DMSO-d₆ to confirm the valine ester and guanine moieties. Key signals include the valine methyl protons (δ 0.8–1.0 ppm) and guanine NH₂ protons (δ 6.5–7.5 ppm).
  • FT-IR: Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (guanine C=N).
  • Mass Spectrometry: ESI-MS in positive mode for molecular ion [M+H]⁺ at m/z 391.2 .

Advanced: How can researchers validate a bioanalytical method for this compound in plasma for pharmacokinetic studies?

Methodological Answer:

  • Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (C18 cartridges).
  • LC-MS/MS Conditions:
    • Column: C8 (50 mm × 2.1 mm, 3 µm).
    • Ionization: Positive electrospray (ESI+).
    • MRM Transitions: 391.2 → 152.1 (quantifier) and 391.2 → 135.1 (qualifier).
  • Validation Parameters:
    • Linearity (1–100 ng/mL, ≥ 0.99).
    • Precision (CV < 15%), accuracy (85–115%).
    • Stability in plasma after freeze-thaw cycles .

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